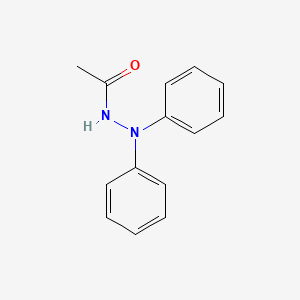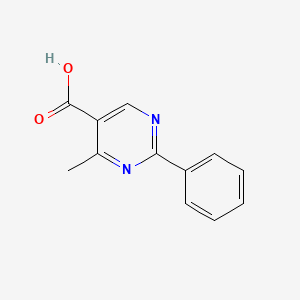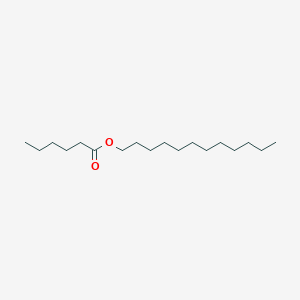
cis-beta-Methylstyrene
概述
描述
cis-beta-Methylstyrene: cis-1-Propenylbenzene or cis-β-Methylstyrene , is a hydrocarbon compound with the molecular formula C9H10 . It is a colorless liquid noted for its sweet, aromatic scent . This compound is highly flammable and serves multiple roles in industrial applications, being used as a solvent, a lubricant, and a starting material for the synthesis of other compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-beta-Methylstyrene can be achieved through various methods. One common approach involves the isomerization of allylbenzene using a catalyst such as platinum on alumina (Pt/Al2O3) under specific conditions . Another method includes the hydrogenation of propenylbenzene isomers over a platinum catalyst at 313 K and 1 barg .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic isomerization of allylbenzene. The process is optimized to achieve high selectivity and yield, ensuring the efficient conversion of starting materials to the desired product .
化学反应分析
Types of Reactions: cis-beta-Methylstyrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzaldehyde and other oxidation products.
Reduction: Hydrogenation of this compound results in the formation of phenylpropane.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Phenylpropane.
Substitution: Halogenated and nitrated derivatives of propenylbenzene.
科学研究应用
cis-beta-Methylstyrene is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of diverse compounds like polymers, drugs, and dyes.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It functions as a solvent in organic synthesis and as a lubricant in lab experiments.
作用机制
The mechanism of action of cis-beta-Methylstyrene involves its interaction with various molecular targets and pathways. For instance, during hydrogenation reactions, the compound adsorbs onto the catalyst surface, where it undergoes hydrogenation to form phenylpropane . The isomerization process is controlled by thermodynamic constraints, and the adsorption of different isomers affects the reaction rates and selectivity .
相似化合物的比较
- Allylbenzene
- trans-β-Methylstyrene
- Phenylpropene
Comparison: cis-beta-Methylstyrene is unique in its structural configuration, which influences its reactivity and selectivity in chemical reactions. Compared to allylbenzene and trans-β-methylstyrene, this compound exhibits different rates of hydrogenation and isomerization due to its distinct adsorption behavior on catalyst surfaces . This uniqueness makes it valuable in specific industrial and research applications.
属性
IUPAC Name |
[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGIFZRVHSFLM-KXFIGUGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880652 | |
| Record name | (z)-1-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-90-5 | |
| Record name | beta-Methylstyrene, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Propenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (z)-1-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(Z)-prop-1-enyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-METHYLSTYRENE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJI11T1B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical outcomes of reactions involving cis-propenylbenzene and carbethoxynitrene or 2,4-dinitrobenzenesulphenylnitrene?
A1: Research indicates that both carbethoxynitrene and 2,4-dinitrobenzenesulphenylnitrene exhibit stereospecific addition to cis-propenylbenzene [, ]. Carbethoxynitrene, generated from ethyl azidoformate, forms an aziridine intermediate. The ring-opening of this aziridine proceeds with inversion of configuration at the phenyl-substituted carbon in dry acetic acid []. In contrast, the reaction in aqueous acetic acid results in a loss of stereospecificity []. For 2,4-dinitrobenzenesulphenylnitrene, generated by oxidation of the corresponding sulphenamide, the stereospecificity suggests an equilibrium between singlet and triplet nitrene spin states. Interestingly, the addition of the triplet state to cis-propenylbenzene appears to be reversible [].
Q2: Can anodic oxidation be used to selectively synthesize cis-propenylbenzene derivatives?
A2: Yes, research suggests that anodic oxidation can be employed for the selective synthesis of cis-propenylbenzene derivatives []. This method demonstrates selectivity towards the oxidation of trans-methoxylated propenylbenzenes, providing a useful approach for obtaining pure cis-propenylbenzene derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)



![2-(Benzo[d]thiazol-2-yl)-4-bromophenol](/img/structure/B1347280.png)





